molecular formula C15H14N2O B8023788 (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8023788
M. Wt: 238.28 g/mol
InChI Key: KDASQLQVBBTNJT-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand featuring a benzyl substituent at the 4-position and a pyridin-2-yl group at the 2-position of the oxazoline ring. Its molecular formula is C₁₅H₁₄N₂O (MW: 238.29 g/mol), and it is widely employed in asymmetric catalysis due to its ability to coordinate transition metals like nickel, palladium, and cobalt, enabling enantioselective transformations . The compound’s stereochemical rigidity and tunable electronic properties make it valuable in reactions such as conjugate additions and polymerizations .

Properties

IUPAC Name

(4S)-4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASQLQVBBTNJT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the dihydrooxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

Chiral oxazoline ligands are modular, with substituents on the oxazoline ring and pyridine moiety dictating their catalytic performance. Below is a comparative analysis of key analogs:

Table 1: Comparative Data of Chiral Oxazoline Ligands
Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Purity Key Applications References
(S)-4-Benzyl-2-(pyridin-2-yl)-dihydrooxazole R₁ = Benzyl, R₂ = H 238.29 97–98% Asymmetric catalysis, polymerization
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-dihydrooxazole ((S)-t-BuPyOx) R₁ = tert-Butyl, R₂ = H 220.27 98% Scalable synthesis, Pd-catalyzed reactions
(S)-4-Benzyl-2-(5-CF₃-pyridin-2-yl)-dihydrooxazole R₁ = Benzyl, R₂ = 5-CF₃ 306.28 97% Enhanced electron-withdrawing effects in catalysis
(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-dihydrooxazole R₁ = Phenyl, R₂ = 6-Ph 341.40 97% Steric hindrance for selective binding
(S)-4-Isopropyl-2-(quinolin-2-yl)-dihydrooxazole R₁ = iPr, R₂ = Quinoline 256.31 97% Extended π-system for aromatic interactions

Catalytic Performance

  • Electronic Effects : The CF₃-substituted derivative (MW: 306.28) exhibits stronger electron-withdrawing properties, improving catalytic activity in reactions requiring electrophilic metal centers .
  • Steric Effects : The tert-butyl group in (S)-t-BuPyOx creates significant steric bulk, favoring enantioselectivity in palladium-catalyzed conjugate additions . The benzyl group offers moderate steric hindrance, balancing activity and selectivity in cobalt-mediated polymerizations .
  • Aromatic Interactions: Compounds with extended π-systems (e.g., quinoline or 6-phenylpyridyl) enhance substrate binding via π-π stacking, critical for asymmetric induction .

Physicochemical Properties

  • Optical Rotation : The benzyl derivative shows [α]²⁵_D = −20.30 (c 0.109, CH₂Cl₂), while tert-butyl analogs exhibit higher optical purity due to rigid stereochemistry .
  • Stability : CF₃-substituted ligands require cold storage (2–8°C) to prevent decomposition, whereas tert-butyl variants are shelf-stable at room temperature .

Biological Activity

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique oxazole ring structure fused with a pyridine moiety. This compound features a benzyl group and is known for its potential biological activities, which are attributed to the reactivity of both the oxazole and pyridine functionalities.

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The oxazole ring plays a crucial role in the compound's interactions with biological targets, potentially influencing its pharmacological effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds found that derivatives of oxazoles demonstrated significant activity against a range of pathogens. For instance, compounds structurally related to this compound exhibited notable effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Properties

In vitro studies have shown that certain oxazole derivatives can inhibit cancer cell proliferation. For example, specific analogs demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving complete tumor growth suppression . This suggests that this compound may possess similar anticancer potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and the presence of various functional groups. The following table summarizes some compounds with structural similarities and their unique properties:

Compound NameStructural FeaturesUnique Properties
(R)-4-Isopropyl-2-(3-methylpyridin-2-yl)-4,5-dihydrooxazoleSimilar oxazole and pyridine ringsDifferent stereochemistry affecting activity
6-Methylpyridin-2(1H)-oneContains a pyridine ring but lacks the oxazoleKnown for its role in various synthetic pathways
5-Bromo-3-(pyridin-2-yloxy)benzeneContains aromatic and heterocyclic componentsExhibits distinct reactivity patterns due to bromine

Study 1: Antimicrobial Activity

In a screening study, derivatives of oxazoles were evaluated for their antimicrobial activity at varying concentrations. The results indicated that certain compounds exhibited significant inhibition against C. albicans compared to standard treatments like nystatin .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of related compounds. It was found that specific oxazoles could suppress tumor growth in animal models significantly. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
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(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

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